molecular formula C17H14ClFN4O B14863854 1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14863854
M. Wt: 344.8 g/mol
InChI Key: XVGGFLXGOLCVMY-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-fluorobenzyl group and a 4-chlorophenyl group, along with a carbohydrazide moiety

Preparation Methods

The synthesis of 1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester to form the pyrazole ring.

    Substitution with 4-Fluorobenzyl and 4-Chlorophenyl Groups: The pyrazole intermediate is then subjected to nucleophilic substitution reactions to introduce the 4-fluorobenzyl and 4-chlorophenyl groups at the desired positions.

    Introduction of the Carbohydrazide Moiety: The final step involves the reaction of the substituted pyrazole with hydrazine hydrate or a hydrazine derivative to introduce the carbohydrazide moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: This compound differs by having a carboxamide group instead of a carbohydrazide moiety.

    1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbohydrazide moiety.

    1-(4-Fluorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: This compound contains a carboxylate ester group instead of a carbohydrazide moiety.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClFN4O

Molecular Weight

344.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C17H14ClFN4O/c18-13-5-3-12(4-6-13)15-9-16(17(24)21-20)23(22-15)10-11-1-7-14(19)8-2-11/h1-9H,10,20H2,(H,21,24)

InChI Key

XVGGFLXGOLCVMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN)F

Origin of Product

United States

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